1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
The compound “1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with a molecular weight of 432.48 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H24N4O4/c1-15-22 (23 (29)30)25-26-28 (15)16-10-12-27 (13-11-16)24 (31)32-14-21-19-8-4-2-6-17 (19)18-7-3-5-9-20 (18)21/h2-9,16,21H,10-14H2,1H3, (H,29,30) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to the specified chemical have been synthesized and evaluated for their antimicrobial properties. For instance, novel pyridine derivatives have shown variable and modest activity against investigated strains of bacteria and fungi, highlighting the potential of these compounds in antimicrobial research (Patel, Agravat, & Shaikh, 2011). Similarly, other studies have synthesized compounds that exhibited favorable antimicrobial activities, comparable to reference antimicrobial agents (Okasha et al., 2022).
Anticancer Potential
Organometallic complexes incorporating pyrazole derivatives have been studied for their potential as anticancer agents. These complexes have been shown to inhibit cyclin-dependent kinases, a key target in cancer therapy, demonstrating a promising avenue for the development of new anticancer treatments (Stepanenko et al., 2011).
Crystal Structure Analysis
The crystal structure of related compounds has been determined to understand their molecular conformation and to aid in the design of molecules with desired properties. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was analyzed, providing insights into the conformation of the piperazine ring and its interaction with the benzene ring (Faizi, Ahmad, & Golenya, 2016).
Novel Synthesis Methods
Research has also focused on developing novel synthesis methods for related compounds. For instance, X-ray powder diffraction data for a related compound, important in the synthesis of anticoagulants, was reported, highlighting the importance of these compounds in pharmaceutical synthesis (Wang et al., 2017).
Chemokine Receptor Antagonism
Certain derivatives have been studied for their potential as chemokine receptor antagonists, aimed at treating conditions like rheumatoid arthritis. These studies involve the synthesis of compounds labeled with isotopes to explore their biological activities and pharmacokinetics (Latli et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c28-23(29)16-12-25-27(13-16)17-6-5-11-26(14-17)24(30)31-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-13,17,22H,5-6,11,14-15H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSYNRLJRRDQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N5C=C(C=N5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2091896-93-2 |
Source
|
Record name | 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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